N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Overview
Description
N-(3-chloro-2-methylphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring and a butanamide moiety
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research has explored its use in developing pharmaceuticals with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-3-oxobutanamide is the Enoyl-[acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the elongation cycle of fatty acid biosynthesis .
Mode of Action
The interaction likely results in the inhibition of the enzyme, disrupting the fatty acid synthesis pathway .
Biochemical Pathways
The affected pathway is the fatty acid synthesis pathway .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it is likely that the compound disrupts essential biochemical pathways, potentially leading to growth inhibition or other physiological effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Biochemical Analysis
Biochemical Properties
N-(3-chloro-2-methylphenyl)-3-oxobutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of urease, an enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide . This inhibition is crucial in preventing the formation of kidney stones and other related morbidities. The compound’s interaction with urease involves binding to the enzyme’s active site, thereby blocking its catalytic function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to urease results in non-competitive inhibition, where the compound binds to an allosteric site, altering the enzyme’s conformation and reducing its activity . This interaction is characterized by a low inhibition constant (Ki), indicating high binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure may lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it may cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound inhibits key enzymes in the urea cycle, leading to altered ammonia metabolism and reduced urea production . Additionally, it affects the levels of metabolites involved in energy production and oxidative stress response .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, allowing for efficient cellular uptake and distribution . Once inside the cell, it interacts with intracellular binding proteins, facilitating its localization to specific cellular compartments .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it modulates mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and cellular responses to stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide typically involves the reaction of 3-chloro-2-methylaniline with an appropriate acylating agent. One common method is the acylation of 3-chloro-2-methylaniline with 3-oxobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-substituted phenyl ring but differs in its thiazole moiety.
1-Aroyl-3-(3-chloro-2-methylphenyl)thiourea: Similar in structure but contains a thiourea group instead of an amide.
Uniqueness
N-(3-chloro-2-methylphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amide linkage and chloro-substituted phenyl ring make it a versatile intermediate for synthesizing various bioactive compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)6-11(15)13-10-5-3-4-9(12)8(10)2/h3-5H,6H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLAONBKZUTBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942171 | |
Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20139-54-2 | |
Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20139-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20139-54-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chloro-o-tolyl)-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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